Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related complexes and compounds has been elucidated through techniques such as single crystal X-ray diffraction studies. This has revealed insights into the geometrical configurations, bonding interactions, and overall molecular architecture (Chitrapriya et al., 2011). Such detailed structural analysis is crucial for understanding the fundamental properties of the compound .
Chemical Reactions and Properties
Research into the chemical reactions and properties of related compounds highlights the reactive nature and potential applications of these molecules. For example, the synthesis and characterization of metal-organic frameworks based on related ligands demonstrate the potential for creating new materials with unique properties (Gao et al., 2006). Understanding these reactions and properties is essential for advancing applications in various fields.
Physical Properties Analysis
The physical properties of compounds such as crystal structures and hydrogen bonding interactions have been the subject of research, providing insights into the stability and structural integrity of these materials (Lin & Zhang, 2012). Such studies are crucial for the development of compounds with desired physical characteristics.
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding the behavior of compounds under various conditions. The synthesis, characterization, and reactions of related compounds provide valuable data for predicting and manipulating the chemical properties of new compounds (Lemmerer & Bourne, 2012).
Scientific Research Applications
Photophysical Properties and Coordination Polymers
Research on derivatives of 3,5-dihydroxy benzoic acid, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has led to the development of lanthanide-based coordination polymers. These polymers exhibit interesting photophysical properties, particularly in terms of luminescence efficiencies and excited state lifetimes, making them potentially valuable in photonic applications (Sivakumar et al., 2011).
Metal Complex Synthesis and Characterization
The compound has been used in synthesizing metal complexes with elements like Mn(II), Ni(II), Cu(II), and Zn(II). These complexes are characterized by various spectral techniques and have unique molecular structures, indicating potential applications in the field of inorganic chemistry and materials science (Singh et al., 2014).
Biological Imaging Applications
Fluorescent sensors, like ZP9 and ZP10, containing pyridyl-amine-pyrrole groups derived from this compound, have been developed for Zn(II) detection. These sensors demonstrate significant fluorescence turn-on in response to Zn(II), indicating their potential use in biological imaging (Nolan et al., 2006).
Supramolecular Liquid Crystals
The compound has been utilized to study the effects of lateral substitution on the stability of supramolecular liquid crystal phases induced by intermolecular hydrogen bonding. This research contributes to the understanding of the molecular design of liquid crystals and their potential applications in display technologies (Naoum et al., 2010).
Antimicrobial and Antifungal Applications
Derivatives of benzoic acid, including those related to the compound , have demonstrated antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents and treatments (Kalshetty et al., 2013).
Applications in Gas Chromatography
The compound has been used in the derivatization of phenolic acids for gas chromatography (GC) analysis, indicating its utility in analytical chemistry for the identification and quantification of complex samples (Hušek, 1992).
Crystallography and Molecular Structure Analysis
Studies on the crystal structures of compounds related to benzoic acid, 2-hydroxy-, compound with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine, have provided insights into molecular arrangement and interactions, furthering the understanding of crystallography and molecular design (Lin & Zhang, 2012).
properties
IUPAC Name |
2-hydroxybenzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWPBUAKCMKNS-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2.C7H6O3, C17H20N2O3 | |
Record name | NICOTINE SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1179 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075319 | |
Record name | Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotine salicylate appears as a white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion. | |
Record name | NICOTINE SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1179 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Nicotine salicylate | |
CAS RN |
29790-52-1 | |
Record name | NICOTINE SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1179 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Nicotine salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29790-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotine salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotine salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q1CL77H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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